The Researcher's Guide to ATP and ATP Disodium Salt Hydrate: A Technical Deep Dive
The Researcher's Guide to ATP and ATP Disodium Salt Hydrate: A Technical Deep Dive
For scientists and researchers in drug development, the choice between Adenosine Triphosphate (ATP) and its disodium (B8443419) salt hydrate (B1144303) is a critical decision that can impact experimental outcomes. While both provide the essential ATP molecule, their distinct chemical and physical properties necessitate different handling and preparation protocols. This technical guide provides an in-depth comparison to inform your research and ensure experimental reproducibility.
Core Chemical and Physical Differences
The primary distinction lies in the salt form. ATP in its free acid form is highly unstable and not commercially available for most research applications. The disodium salt hydrate is a more stable, crystalline solid that is readily soluble in water.[1][2] This stability is crucial for storage and handling.[1] However, the presence of sodium ions and water of hydration introduces key differences that researchers must account for.
When dissolved in water, ATP disodium salt hydrate yields a mildly acidic solution with a pH of approximately 3.5.[1][3] This is a critical consideration for any biological experiment, as most enzymatic reactions and cellular processes are highly pH-sensitive. Therefore, pH adjustment to a physiological range (typically 7.2-7.5) is a mandatory step when preparing solutions from the disodium salt.[4][5]
Here is a summary of the key quantitative differences:
| Property | ATP (Free Acid - Anhydrous) | ATP Disodium Salt Hydrate |
| Molecular Weight | 507.18 g/mol [6] | ~551.14 g/mol (anhydrous basis), ~605.24 g/mol (trihydrate)[7][8][9] |
| Form | Unstable, not readily available | Crystalline powder[10] |
| Solubility in Water | Highly soluble[2] | 50 mg/mL to 110 mg/mL[1][11][12] |
| pH of Aqueous Solution | Acidic | Mildly acidic (~3.5)[1][3] |
| Stability in Solution | Unstable, especially at extreme pH[2][6] | More stable, but requires pH adjustment for biological assays[2][6] |
| Storage | Not applicable for routine use | Recommended at -20°C with desiccation[1] |
Experimental Considerations and Protocols
The choice between the two forms of ATP directly influences experimental design and execution, particularly in solution preparation for biochemical and cell-based assays.
Solution Preparation: A Critical Step
Preparing an ATP stock solution from the disodium salt for an enzyme kinetics assay, for example, requires careful pH adjustment. Here is a generalized protocol:
-
Weighing: Accurately weigh the required amount of ATP disodium salt hydrate. Remember to account for the molecular weight of the specific hydrate form you are using (the number of water molecules can vary).
-
Dissolution: Dissolve the salt in a suitable volume of high-purity water (e.g., Milli-Q or equivalent). It is advisable to do this on ice to minimize potential degradation, although ATP is relatively stable at neutral pH.[13]
-
pH Adjustment: This is the most critical step. Slowly add a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the solution while monitoring the pH with a calibrated pH meter.[5] The target pH will depend on the specific requirements of your assay, but is generally between 7.0 and 7.5.[4][14] Be cautious not to overshoot the target pH, as ATP hydrolysis is rapid at extreme pH levels.[2][6]
-
Final Volume Adjustment: Once the desired pH is reached, bring the solution to the final desired volume with high-purity water.
-
Concentration Verification (Optional but Recommended): The actual concentration of the ATP stock solution can be verified by measuring its absorbance at 259 nm. The molar extinction coefficient for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[1][4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[14][15]
Impact on Experimental Assays
-
Enzyme Kinetics: In kinase and ATPase assays, the concentration of ATP is a critical variable.[16][17][18] Using an unadjusted ATP disodium salt solution would introduce a significant pH change in the reaction buffer, altering the enzyme's activity and leading to inaccurate kinetic parameters.
-
Cell-Based Assays: When treating cells with extracellular ATP, the pH of the ATP solution must be adjusted to match the pH of the cell culture medium to avoid stressing the cells and inducing non-specific responses.
-
Bioluminescence Assays: Assays that measure ATP levels as an indicator of cell viability, such as luciferase-based assays, require accurate ATP standards.[15][19] These standards must be prepared with the same attention to pH and concentration as any other ATP solution.
Visualizing the Concepts
To further clarify these concepts, the following diagrams illustrate the key chemical transformation and a typical experimental workflow.
Conclusion
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The ATP Molecule -Chemical and Physical Properties [worldofmolecules.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 7. Adenosine 5'-triphosphate (ATP) disodium salt trihydrate, nucleotide coenzyme (CAS 987-65-5) | Abcam [abcam.com]
- 8. thomassci.com [thomassci.com]
- 9. Adenosine triphosphate disodium salt | C10H14N5Na2O13P3 | CID 12822649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Adenosine Triphosphate Disodium Hydrate - LKT Labs [lktlabs.com]
- 11. Adenosine 5 -triphosphate Grade I, = 99 , microbial source 34369-07-8 [sigmaaldrich.com]
- 12. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. [1406.2074] ATP concentration regulates enzyme kinetics [arxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic studies on the ADP-ATP exchange reaction catalyzed by Na+, K+-dependent ATPase. Evidence for the K.S.T. mechanism with two enzyme-ATP complexes and two phosphorylated intermediates of high-energy type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
